Building the 4-cyanobutyl side chain of Cilostazol often requires hazardous cyanide salts or over-reactive brominated analogs, leading to high EHS costs and yield-losing side reactions. 5-Chlorovaleronitrile (CAS 6280-87-1) is a cyanide-free, mass-efficient solution.
5-Chlorovaleronitrile (CAS 6280-87-1) is a highly versatile, bifunctional aliphatic building block characterized by a terminal nitrile group and a primary alkyl chloride . In industrial and pharmaceutical procurement, it is primarily valued as a mass-efficient precursor for introducing a 4-cyanobutyl moiety or synthesizing pentylamine derivatives. Its dual functionality allows for sequential, orthogonal transformations, making it a cornerstone reagent in the commercial synthesis of active pharmaceutical ingredients (APIs)—most notably the phosphodiesterase III (PDE3) inhibitor Cilostazol—as well as specialized agrochemicals and polyamine analogs [1]. By offering a stable, pre-cyanated carbon scaffold, 5-chlorovaleronitrile streamlines complex synthetic routes and enhances overall process scalability.
Generic substitution of 5-chlorovaleronitrile with closely related analogs, such as 5-bromovaleronitrile or uncyanated dihalides like 1,5-dichloropentane, often fails due to strict process chemistry and economic constraints . While 5-bromovaleronitrile possesses a more reactive leaving group, its significantly higher molecular weight degrades atom economy, and its hyper-reactivity frequently leads to yield-destroying elimination and over-alkylation side reactions under basic conditions [1]. Conversely, attempting to build the same carbon scaffold using 1,5-dichloropentane necessitates a hazardous downstream cyanation step, introducing highly toxic cyanide salts that drastically increase environmental health and safety (EHS) compliance costs and complicate waste management[2].
In large-scale alkylation reactions, 5-chlorovaleronitrile provides the necessary 4-cyanobutyl scaffold with significantly higher mass efficiency than its brominated counterpart . Due to the mass difference between chlorine and bromine, 5-chlorovaleronitrile has a molecular weight of 117.58 g/mol, compared to 162.03 g/mol for 5-bromovaleronitrile. This structural reality offers a ~27% higher atom economy per mole of product formed, directly translating to reduced raw material mass requirements and lower halogenated waste generation per kilogram of API produced .
| Evidence Dimension | Molecular weight and atom economy |
| Target Compound Data | MW 117.58 g/mol |
| Comparator Or Baseline | 5-Bromovaleronitrile (MW 162.03 g/mol) |
| Quantified Difference | 27.4% reduction in precursor mass required per mole of reaction |
| Conditions | Stoichiometric calculation for industrial scale-up |
Maximizing atom economy reduces both procurement volumes and downstream halogenated waste disposal costs in commercial manufacturing.
Procuring 5-chlorovaleronitrile as a starting material allows for the direct synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a critical intermediate for the PDE3 inhibitor Cilostazol, via reaction with cyclohexanol and hydrazoic acid/azide sources [1]. If a generic dihalide like 1,5-dichloropentane were used as a baseline, the process would require a subsequent cyanation step [2]. Using the pre-cyanated 5-chlorovaleronitrile eliminates the need to handle highly toxic stoichiometric sodium or potassium cyanide at scale [1].
| Evidence Dimension | Synthetic step count and toxic reagent usage |
| Target Compound Data | 0 equivalents of cyanide salts required |
| Comparator Or Baseline | 1,5-Dichloropentane (requires 1 equivalent of NaCN/KCN) |
| Quantified Difference | 100% elimination of cyanide handling and 1 fewer synthetic step |
| Conditions | Multistep synthesis of 4-cyanobutyl-substituted intermediates |
Eliminating cyanide steps drastically reduces environmental health and safety (EHS) compliance costs and simplifies regulatory approval for API routes.
While brominated analogs offer faster reaction kinetics, the primary chloride in 5-chlorovaleronitrile provides a more controlled rate of nucleophilic substitution [1]. Under basic conditions (e.g., DBU, NaOH, or K2CO3), the lower leaving-group ability of the chloride ion minimizes competitive elimination (dehydrohalogenation) and over-alkylation side reactions [2]. This controlled reactivity profile ensures higher purity of the mono-alkylated product, reducing the burden on downstream chromatographic or crystallization purifications [1].
| Evidence Dimension | Leaving group reactivity and side-reaction propensity |
| Target Compound Data | Primary chloride (slower, controlled substitution) |
| Comparator Or Baseline | 5-Bromovaleronitrile (highly reactive, prone to elimination/over-alkylation) |
| Quantified Difference | Significant reduction in dialkylated and alkene impurities |
| Conditions | Basic nucleophilic substitution (SN2) at elevated temperatures |
Controlled reactivity improves the yield of the target mono-alkylated intermediate, directly lowering the cost of goods sold (COGS) by minimizing yield loss to impurities.
5-Chlorovaleronitrile is the optimal precursor for constructing the 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy side chain in Cilostazol[1]. Its pre-cyanated structure and controlled chloride leaving group allow for a highly efficient, cyanide-free route to the critical 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole intermediate, minimizing impurity formation during commercial scale-up [2].
Through hydrolysis and subsequent chlorination, 5-chlorovaleronitrile serves as a highly atom-economical starting material for the bulk production of 5-chlorovaleryl chloride [3]. This downstream derivative is heavily utilized in the synthesis of pyrazole-based herbicides and specialty polymers, where the 5-carbon chain length is strictly required for performance.
In the development of antineoplastic agents and extended polyamines, 5-chlorovaleronitrile acts as a precise 4-cyanobutyl donor[4]. Its controlled reactivity compared to brominated analogs ensures that selective monoalkylation of primary or secondary amines can be achieved without excessive dialkylation, streamlining the purification of complex polyamine scaffolds.
Acute Toxic;Irritant